molecular formula C13H11FO3S B1185117 Phenyl 4-fluoro-3-methylbenzenesulfonate

Phenyl 4-fluoro-3-methylbenzenesulfonate

Cat. No.: B1185117
M. Wt: 266.286
InChI Key: BOJTXCZPYYGLHI-UHFFFAOYSA-N
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Description

Phenyl 4-fluoro-3-methylbenzenesulfonate (CAS: 794552-45-7) is an aryl sulfonate ester with the molecular formula C₁₆H₁₂FNO₃S and a molecular weight of 317.33 g/mol. Structurally, it consists of a benzenesulfonate group substituted with a fluoro group at the para-position (C4) and a methyl group at the meta-position (C3). The sulfonate ester is linked to an 8-quinolinyl group, distinguishing it from simpler phenyl or benzyl sulfonates .

Properties

Molecular Formula

C13H11FO3S

Molecular Weight

266.286

IUPAC Name

phenyl 4-fluoro-3-methylbenzenesulfonate

InChI

InChI=1S/C13H11FO3S/c1-10-9-12(7-8-13(10)14)18(15,16)17-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

BOJTXCZPYYGLHI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and functional properties of aryl sulfonates are heavily influenced by substituents on the benzene ring and the esterifying group. Below is a comparative analysis with key analogues:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Substituents on Benzene Ester Group Molecular Weight (g/mol)
Phenyl 4-fluoro-3-methylbenzenesulfonate 794552-45-7 4-F, 3-CH₃ 8-quinolinyl 317.33
(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate 874336-37-5 4-CH₃ (Tosylate) Benzyl amino ester 445.50
Methyl 4-fluoro-3-(4-methylphenyl)benzoate 1381944-67-7 4-F, 3-(4-CH₃C₆H₄) Methyl 244.26
3-(Acetylamino)phenyl 4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonate 338414-10-1 4-O-(heterocyclic) 3-acetamidophenyl 486.85
Key Observations:

Substituent Electronic Effects: The fluoro group in this compound is electron-withdrawing, enhancing the sulfonate’s stability and leaving-group ability compared to non-halogenated analogues like tosylates (4-CH₃) .

Ester Group Influence: The 8-quinolinyl group confers aromaticity and planar rigidity, which may improve binding affinity in pharmaceutical applications compared to flexible alkyl esters (e.g., methyl or benzyl) . Tosylates (e.g., 874336-37-5) are widely used in organic synthesis due to their stability, but fluorine substitution in the target compound could offer superior metabolic resistance in drug design .

Fluorine’s electronegativity may improve aqueous solubility compared to fully non-polar substituents .

Stability and Reactivity

  • Thermal and Chemical Stability : Fluorine substitution typically enhances thermal stability, making the compound suitable for high-temperature reactions.
  • Reactivity : The sulfonate group’s leaving ability is modulated by substituents; fluorine’s electron-withdrawing nature accelerates nucleophilic displacement compared to methyl or methoxy groups .

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